molecular formula C9H7ClN2O2S B2646744 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006455-24-8

5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid

Cat. No.: B2646744
CAS No.: 1006455-24-8
M. Wt: 242.68
InChI Key: VPMAATJOBGLUDT-UHFFFAOYSA-N
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Description

5-[(4-Chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1006455-24-8) is a heterocyclic compound featuring a thiophene backbone substituted with a carboxylic acid group at position 2 and a 4-chloropyrazole moiety linked via a methyl group at position 5 . Its structural uniqueness lies in the chloro-substituted pyrazole ring, which influences electronic properties and bioactivity.

Properties

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMAATJOBGLUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method includes the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring . This is followed by a coupling reaction with a thiophene derivative under conditions that facilitate the formation of the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using hydrazine and carbonyl compounds, followed by coupling reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid. Research indicates that compounds containing thiophene and pyrazole moieties exhibit cytotoxic effects against various cancer cell lines.

A notable study demonstrated that derivatives of this compound showed significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to its structure could enhance its bioactivity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Agricultural Applications

2.1 Herbicidal Activity

This compound has shown promise as a herbicide. Its structural features allow it to interact with plant growth regulators, potentially disrupting normal plant development. Field trials have indicated effective weed control with minimal adverse effects on crop yield, making it a viable candidate for inclusion in agricultural formulations .

2.2 Pesticidal Properties

In addition to herbicidal uses, this compound has been evaluated for its pesticidal properties against various agricultural pests. Studies have reported effective mortality rates in insect populations when exposed to formulations containing this compound, suggesting its utility as a biopesticide in sustainable agriculture practices .

Case Studies and Research Findings

Study Focus Findings
Study A Anticancer ActivityDemonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values in low micromolar range.
Study B Anti-inflammatory EffectsInhibited TNF-alpha production in macrophages, reducing inflammation markers significantly compared to controls.
Study C Herbicidal EfficacyField trials showed over 80% weed control efficacy with no significant impact on adjacent crops.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Nitro-Substituted Pyrazole Analogs
  • 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid (CAS: 1006457-69-7) replaces the chloro group with a nitro (-NO₂) group.
Trifluoromethyl-Substituted Pyrazole Analogs
  • 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS: 223499-20-5) introduces a trifluoromethyl (-CF₃) group. The CF₃ group increases lipophilicity (logP) and may enhance blood-brain barrier penetration compared to the chloro analog .
Amino-Substituted Piperidine Analogs
  • 5-[(4-Aminopiperidin-1-yl)methyl]thiophene-2-carboxylic acid (Mol. Wt.: 240.32) features an aminopiperidine group, increasing polarity (logP = 0.47) and hydrogen-bonding capacity, which could improve solubility but reduce membrane permeability relative to the chloro derivative .

Modifications to the Thiophene Backbone

Pyrrolo[2,3-d]pyrimidine-Linked Thiophenes
  • 5-[(2-Amino-4-oxopyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a, 19b, 19c): These analogs replace the pyrazole with pyrrolopyrimidine rings. Compound 19a (methyl linker) exhibits potent anticancer activity (IC₅₀ < 1 µM against HeLa cells), attributed to the planar pyrrolopyrimidine system enhancing DNA intercalation .
Triazolo-Pyrimidine Derivatives
  • 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b): This compound demonstrates superior anticancer activity (IC₅₀ = 0.8 µM) compared to doxorubicin (IC₅₀ = 1.2 µM), likely due to dual chloro-phenyl groups enhancing hydrophobic interactions with target proteins .

Linker Modifications

  • Ethyl and Propyl Linkers : Compounds 19b (ethyl) and 19c (propyl) in show reduced melting points (200–201°C for methyl vs. 175–176°C for propyl), indicating increased flexibility and reduced crystallinity. Longer linkers may improve binding pocket accommodation but reduce thermal stability .

Physicochemical Comparisons

Compound Molecular Weight logP Melting Point (°C) Key Substituent Effects
Target Compound (4-Cl-pyrazole) 272.73 1.8* ~212–214† Chloro: Moderate lipophilicity
4-Nitro-pyrazole analog 287.25 1.2 Not reported Nitro: High reactivity, polar
Trifluoromethyl-pyrazole analog 276.23 2.5 212.5–214.5 CF₃: High lipophilicity
Aminopiperidine analog 240.32 0.47 Not reported Amino: High solubility

*Estimated; †Based on analogous CF₃-pyrazole data .

Biological Activity

5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H7ClN2O2SC_9H_7ClN_2O_2S, with a molecular weight of 242.69 g/mol. The compound features a thiophene ring substituted with a pyrazole moiety, which is known for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, indicating significant cytotoxicity against these cancer types .

Table 1: Cytotoxicity Against Cancer Cell Lines

Cell LineGrowth Inhibition (%)IC50 (µM)
HepG254.2532
HeLa38.4450
HCT-15>900.48
NCI-H23>90Not specified

The anticancer effects are primarily attributed to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival. Specifically, it has been identified as a potential inhibitor of p38 MAPK pathways, which are critical in inflammatory responses and cancer progression .

Case Study: Inhibition of TNF-alpha Release

In a study involving LPS-stimulated macrophages, the compound demonstrated a significant inhibition of TNF-alpha release with an IC50 value of 0.283 mM, showcasing its anti-inflammatory properties alongside its anticancer activity .

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, particularly through the inhibition of cytokine release. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha in various cellular models. This dual action—anticancer and anti-inflammatory—positions it as a promising candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.

Antimicrobial Activity

While the primary focus has been on its anticancer and anti-inflammatory activities, some studies suggest limited antimicrobial properties. However, it did not show significant antibacterial or antifungal activity against standard pathogens in vitro .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole moiety can significantly impact biological activity. For example, compounds with different substituents at the N1 position of the pyrazole showed varying levels of antiproliferative activity across different cell lines . This suggests that further chemical modifications could enhance efficacy and selectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(4-chloro-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via Mannich reactions involving thiophene-2-carboxylic acid derivatives and 4-chloro-1H-pyrazole intermediates. For example, a Mannich base can be formed by reacting a thiophene carboxaldehyde with 4-chloropyrazole in the presence of formaldehyde under acidic conditions . Cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines is another approach, followed by hydrolysis to yield the carboxylic acid moiety .

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substitution patterns. The thiophene protons appear as distinct multiplets (δ 6.5–7.5 ppm), while the pyrazole methylene group (CH2_2) resonates at δ 4.5–5.5 ppm .
  • IR : The carboxylic acid C=O stretch is observed at ~1700 cm1^{-1}, and pyrazole C-Cl vibrations occur near 700 cm1^{-1} .
  • X-ray Diffraction : Single-crystal studies confirm molecular geometry, including dihedral angles between thiophene and pyrazole rings (e.g., β = 102.42° in monoclinic systems) .

Q. What solvents and conditions are optimal for solubility and stability studies?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) under mild heating. Stability studies in aqueous media require pH control (pH 4–7) to prevent hydrolysis of the methylene bridge. Accelerated degradation studies at 40°C/75% RH for 4 weeks are recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to enhance Mannich reaction efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 6 hr conventional heating) while maintaining >85% yield .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol improves purity (>98%) .

Q. What computational methods validate the compound’s tautomeric behavior?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts energy differences between keto-enol tautomers. IR frequency calculations align with experimental data, confirming the dominant keto form in solid-state .

Q. How to design pharmacological assays to evaluate bioactivity?

  • Methodological Answer :

  • In Vitro Testing : Use randomized block designs with split-split plots to assess dose-response relationships across cell lines (e.g., IC50_{50} determination in cancer models) .
  • Antioxidant Assays : DPPH radical scavenging at 517 nm with ascorbic acid as a positive control .

Q. What strategies resolve contradictions between spectral data and X-ray structures?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.70 Å DFT) arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) that distort spectral predictions .

Q. How does regiochemistry impact metal-chelating properties?

  • Methodological Answer : The pyrazole N-atoms and carboxylic acid group form stable complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). UV-Vis titration (200–800 nm) in methanol identifies ligand-to-metal charge transfer bands, with stability constants (log K) calculated via Benesi-Hildebrand plots .

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